Higher Calculated Lipophilicity (XLogP3) than the Propyl Homolog
The n-butyl analog exhibits an XLogP3 value of 4.1, compared with 3.5 for the 5-propyl-3-p-tolyl-1,2,4-oxadiazole — a difference of +0.6 log units, both computed by the same PubChem XLogP3 algorithm [1][2]. This increase is consistent with the addition of one methylene unit to the alkyl chain.
| Evidence Dimension | Predicted octanol/water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 4.1 |
| Comparator Or Baseline | 5-Propyl-3-p-tolyl-1,2,4-oxadiazole (CAS 182295-26-7): XLogP3 = 3.5 |
| Quantified Difference | +0.6 log units |
| Conditions | Computed by PubChem XLogP3 3.0 algorithm |
Why This Matters
A ΔLogP of +0.6 can significantly affect membrane permeability, protein binding, and formulation requirements; researchers optimizing for higher lipophilicity in a congeneric series should favor the butyl analog.
- [1] PubChem Compound Summary for CID 46738779 (5-Butyl). View Source
- [2] PubChem Compound Summary for CID 3846725 (5-Propyl). View Source
